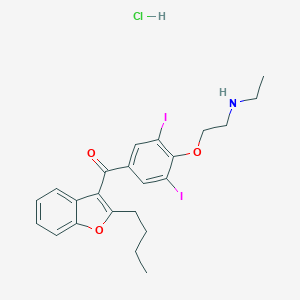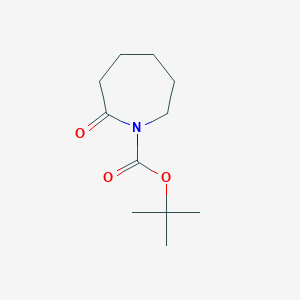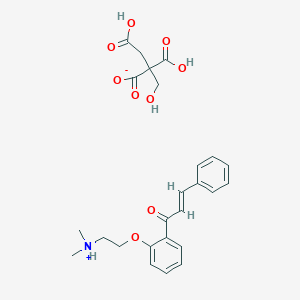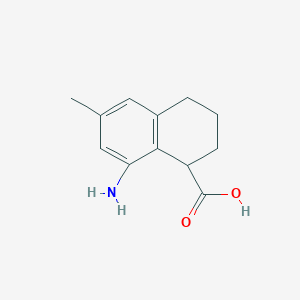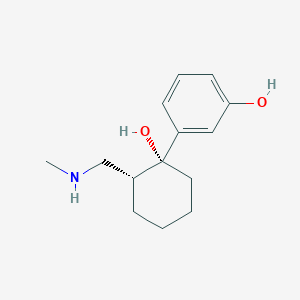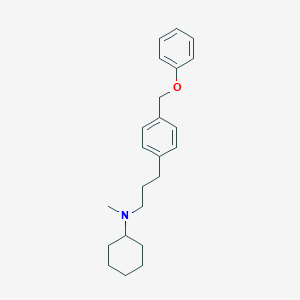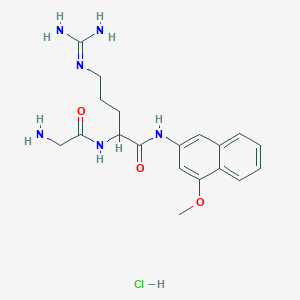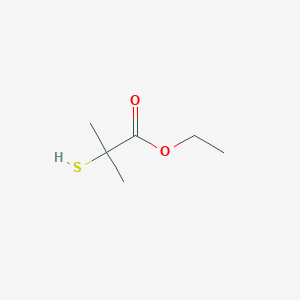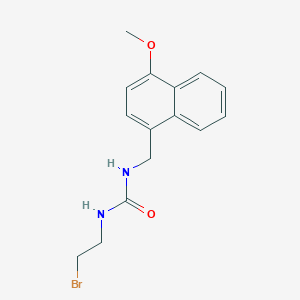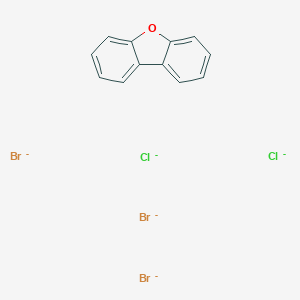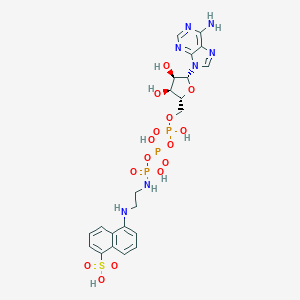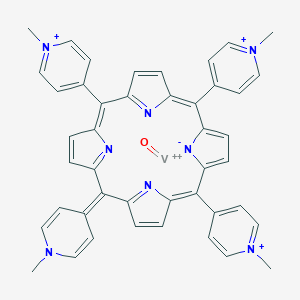
Vo (II) Tmtpyp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vo (II) Tmtpyp is a transition metal complex that has attracted significant attention in the scientific community due to its unique properties and potential applications. This complex has been extensively studied for its potential use in various fields, including catalysis, material science, and biomedical research.
Mecanismo De Acción
The mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and not fully understood. However, it is believed that the complex acts as a catalyst by coordinating with the substrate and facilitating the reaction. In biomedical research, Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Vo (Vo (II) Tmtpyp) Tmtpyp has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this complex can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress. In vivo studies have shown that Vo (Vo (II) Tmtpyp) Tmtpyp can improve glucose tolerance, reduce inflammation, and protect against neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Vo (Vo (II) Tmtpyp) Tmtpyp in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and use in various reactions. However, one of the limitations of using this complex is its high toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are numerous future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp. One of the most promising areas of research is the development of new catalytic applications for this complex. Additionally, there is a need for further studies to understand the mechanism of action of Vo (Vo (II) Tmtpyp) Tmtpyp in various biological systems. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of this complex for use in human medicine.
Conclusion:
In conclusion, Vo (Vo (II) Tmtpyp) Tmtpyp is a transition metal complex that has shown great promise in various fields of scientific research. Its unique properties and potential applications have made it a subject of extensive study. The synthesis method of Vo (Vo (II) Tmtpyp) Tmtpyp is complex and requires careful control of the reaction parameters. This complex has been shown to exhibit excellent catalytic activity, antioxidant and anti-inflammatory properties, and promising therapeutic effects. While there are limitations to its use, the future directions for the study of Vo (Vo (II) Tmtpyp) Tmtpyp are numerous and hold great promise for the scientific community.
Métodos De Síntesis
The synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp involves the reaction of vanadyl acetylacetonate with 2,4,6-trimethylpyridine in the presence of a reducing agent. The reaction is typically carried out under inert conditions and requires careful control of the reaction parameters to obtain a high yield of the complex. Various methods have been reported for the synthesis of Vo (Vo (II) Tmtpyp) Tmtpyp, including solvothermal synthesis, sonochemical synthesis, and microwave-assisted synthesis.
Aplicaciones Científicas De Investigación
Vo (Vo (II) Tmtpyp) Tmtpyp has been extensively studied for its potential applications in various fields of scientific research. In catalysis, this complex has been shown to exhibit excellent catalytic activity in various reactions, including the oxidation of alcohols, epoxidation of olefins, and the reduction of nitro compounds. In material science, Vo (Vo (II) Tmtpyp) Tmtpyp has been used as a precursor for the synthesis of various metal-organic frameworks and coordination polymers. In biomedical research, this complex has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
106049-21-2 |
|---|---|
Nombre del producto |
Vo (II) Tmtpyp |
Fórmula molecular |
C44H36N8OV+4 |
Peso molecular |
743.7 g/mol |
Nombre IUPAC |
oxovanadium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide |
InChI |
InChI=1S/C44H36N8.O.V/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;/h5-28H,1-4H3;;/q+2;;+2 |
Clave InChI |
BCAVTXVNDFAPOB-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
SMILES canónico |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.O=[V+2] |
Sinónimos |
vandyl(II) 5,10,15,20-tetra(4-methylpyridinium)porphyrin Vo (II) TMTPyP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



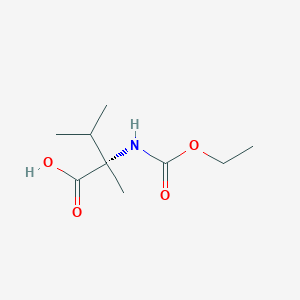
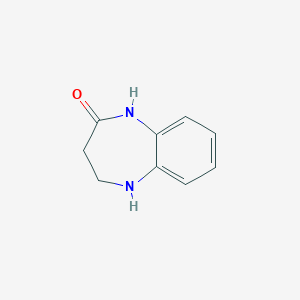
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
